

Early discovery and development of Chs-828

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Compound of Interest

Compound Name: Chs-828

Cat. No.: B1668923

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An In-depth Technical Guide on the Early Discovery and Development of **CHS-828**

Introduction

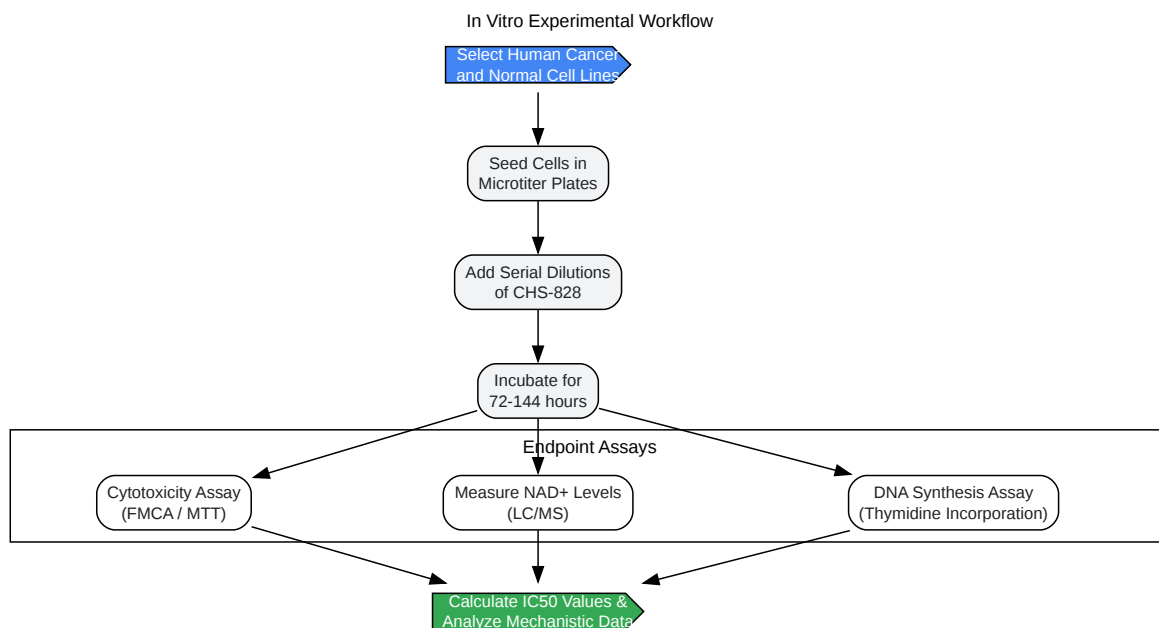
CHS-828, also known as GMX1778, is a novel, orally available small molecule belonging to the pyridyl cyanoguanidine class of compounds.^{[1][2]} It emerged from early drug discovery programs as a potent antineoplastic agent with a mechanism of action distinct from standard chemotherapeutics.^{[1][3]} Preclinical and early clinical investigations have identified **CHS-828** as a powerful inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the cellular biosynthesis of nicotinamide adenine dinucleotide (NAD⁺).^{[4][5][6]} Due to the high metabolic and replicative demands of malignant cells, which rely heavily on NAD⁺ for energy production and DNA repair, targeting its synthesis represents a promising therapeutic strategy.^{[5][6]} This document provides a comprehensive technical overview of the foundational research and development of **CHS-828**, detailing its mechanism of action, preclinical efficacy, and initial clinical evaluation.

Discovery and Mechanism of Action

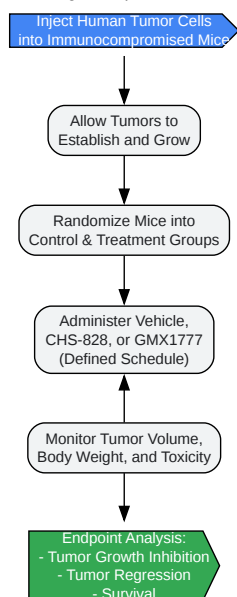
CHS-828 was identified through the optimization of a class of pyridyl cyanoguanidines, which were found to possess significant antitumor activity.^{[1][2]} This process led to the selection of **CHS-828** (N-(6-chlorophenoxyhexyl)-N'-cyano-N''-4-pyridylguanidine) as a lead candidate for clinical development.^{[1][2]}

The primary mechanism of action of **CHS-828** is the competitive and potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), with an IC₅₀ value of less than 25 nM.^{[4][7]} ^[8] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD⁺ from

nicotinamide (NM).[6] By blocking NAMPT, **CHS-828** effectively depletes the intracellular pool of NAD⁺, leading to a subsequent reduction in ATP levels and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.[4][5][8] The cytotoxic effects of **CHS-828** can be circumvented by the administration of nicotinic acid (NA) in cells that express the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1), which allows for NAD⁺ repletion through an alternative pathway.[4][6] This finding suggests a potential therapeutic strategy for selectively targeting tumors deficient in NAPRT1.[6][9]



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